molecular formula C8H7ClO2 B033012 4-Methoxybenzoyl chloride CAS No. 100-07-2

4-Methoxybenzoyl chloride

Cat. No. B033012
CAS RN: 100-07-2
M. Wt: 170.59 g/mol
InChI Key: MXMOTZIXVICDSD-UHFFFAOYSA-N
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Patent
US04419445

Procedure details

25 g of thionyl chloride was added to 5 g of p-methoxybenzoic acid. After the temperature of the mixture was kept at 70° C. for 6 hours under reflux, the mixture was heated under reduced pressure to remove unchanged thionyl chloride. The residue was dissolved in benzene, and after the solution was heated to be condensed, it was cooled to produce precipitate. The precipitate was recrystallized with benzene to obtain p-methoxybenzoyl chloride. 10 mmol of choline chloride was added to 10 mmol of p-methoxybenzoyl chloride. The temperature of the mixture was kept at 120° C. for 5 hours. The residue was separated and purified by subjecting to silica gel chromatography to obtain p-methoxybenzoyl choline chloride.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[CH3:5][O:6][C:7]1[CH:8]=[CH:9][C:10]([C:13]([OH:15])=O)=[CH:11][CH:12]=1>>[CH3:5][O:6][C:7]1[CH:8]=[CH:9][C:10]([C:13]([Cl:3])=[O:15])=[CH:11][CH:12]=1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
5 g
Type
reactant
Smiles
COC=1C=CC(=CC1)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove unchanged thionyl chloride
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in benzene
TEMPERATURE
Type
TEMPERATURE
Details
after the solution was heated
CUSTOM
Type
CUSTOM
Details
condensed, it
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
CUSTOM
Type
CUSTOM
Details
to produce precipitate
CUSTOM
Type
CUSTOM
Details
The precipitate was recrystallized with benzene

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
COC1=CC=C(C(=O)Cl)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.